Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

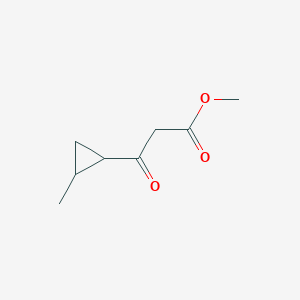

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(2-methylcyclopropyl)-3-oxopropanoate . This nomenclature reflects the following structural features:

- A propanoate ester backbone (CH2-C(=O)-COOCH3) with a ketone group at the third carbon.

- A 2-methylcyclopropyl substituent bonded to the ketone-bearing carbon.

The cyclopropane ring is numbered to prioritize the lowest possible locants for substituents. The methyl group occupies position 2 on the cyclopropane, while the ketone and propanoate chain attach to position 1 (Figure 1). The ester group (COOCH3) and ketone (C=O) create a conjugated system, influencing the compound’s reactivity and stability.

Table 1: Structural comparison with analogous compounds

Common Synonyms and Registry Numbers

While specific registry numbers for this compound are absent in the provided sources, analogous compounds offer insights into potential identifiers:

- CAS Registry : Derivatives like methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) and tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate (CAS 134302-10-6) suggest a hypothetical CAS range of 32000-33000 for this compound.

- European Community (EC) Number : Similar esters, such as ethyl 2-methyl-3-oxopropanoate (EC 608-722-3), follow a 600-000-0 format, implying a potential EC identifier near 610-000-0.

- Synonym Examples :

- Methyl 2-methylcyclopropanecarbonylacetate

- 3-(2-Methylcyclopropyl)-3-oxopropanoic acid methyl ester

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₀O₃ derives from:

- Cyclopropane ring : 3 carbons + 1 methyl group (C₄H₇).

- Propanoate ester backbone : 3 carbons (including the ester oxygen) + 2 oxygens (ketone and ester).

- Methyl ester group : 1 carbon (OCH₃).

Molecular weight :

$$

(12.01 \times 8) + (1.008 \times 10) + (16.00 \times 3) = 154.16 \, \text{g/mol}

$$

Table 2: Molecular weight comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₈H₁₀O₃ | 154.16 |

| Methyl 3-cyclopropyl-3-oxopropanoate | C₇H₁₀O₃ | 142.15 |

| Ethyl 2-methyl-3-oxopropanoate | C₆H₁₀O₃ | 130.14 |

The addition of a methyl group to the cyclopropane ring increases molecular weight by 12.01 g/mol compared to the non-methylated analog. This modification also enhances hydrophobic interactions, potentially affecting solubility and reactivity.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 3-(2-methylcyclopropyl)-3-oxopropanoate |

InChI |

InChI=1S/C8H12O3/c1-5-3-6(5)7(9)4-8(10)11-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

JKQNHECHELGMIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 3-Cyclopropyl-3-oxopropionic Acid Methyl Ester with N,N-Dimethylformamide Dimethylacetal

- Starting from 3-cyclopropyl-3-oxopropionic acid methyl ester, reacting with N,N-dimethylformamide dimethylacetal (DMF-DMA) under heating conditions.

- The reaction is typically conducted in ethyl acetate or neat conditions at approximately 75°C for 2 to 4 hours.

- This process yields α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid methyl ester, which is a key intermediate.

| Parameter | Details |

|---|---|

| Starting material | 3-cyclopropyl-3-oxopropionic acid methyl ester (e.g., 15 g, 106 mmol) |

| Reagent | N,N-dimethylformamide dimethylacetal (14.7 mL, 111 mmol) |

| Solvent | Ethyl acetate or neat |

| Temperature | 75°C |

| Reaction time | 2 to 4 hours |

| Yield | Up to 91% (crude intermediate) |

| Analysis | Thin-layer chromatography (TLC) for completion confirmation |

Preparation Using Sodium Methoxide in Methanol

- Methyl 2-cyclopropanoyl acetate is reacted with sodium methoxide in methanol at low temperatures (10–20°C).

- The reaction proceeds overnight at room temperature, followed by workup involving acidification and extraction.

| Parameter | Details |

|---|---|

| Starting material | Methyl 2-cyclopropanoyl acetate (20 g, 140.7 mmol) |

| Base | Sodium methoxide (30.4 g, 562.8 mmol) |

| Solvent | Methanol (350 mL) |

| Temperature | 10–20°C during addition, then room temperature overnight |

| Workup | Acidify aqueous phase to pH 3 with HCl, filtration, redissolution in dichloromethane, drying, concentration |

| Yield | 67.2% |

| Characterization | MS (ESI) m/z: 193.1 [M+H]+ |

Synthesis via Pyridine-Mediated Reaction in Dichloromethane

- Meldrum’s acid is reacted with cyclopropyl carbonic acid chloride in the presence of pyridine at 0–20°C.

- The intermediate is then refluxed in methanol to yield the methyl ester.

| Parameter | Details |

|---|---|

| Starting materials | Meldrum’s acid (48.6 g, 337.4 mmol), cyclopropyl carbonic acid chloride (35.3 g, 337.4 mmol) |

| Base | Pyridine (40 g, 506.1 mmol) |

| Solvent | Dichloromethane (200 mL) |

| Temperature | 0°C for addition, then room temperature overnight; reflux in methanol for 2 hours |

| Yield | 71.1% |

| Characterization | MS (ESI) m/z: 143.1 [M+H]+; 1H-NMR (CDCl3) peaks consistent with expected structure |

Magnesium Enolate Formation and Subsequent Acylation

- The magnesium enolate of methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is generated by reaction with magnesium turnings and carbon tetrachloride in methanol.

- This enolate is then reacted with acyl chlorides to form substituted derivatives.

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-cyclopropyl-3-oxopropanoate (0.395 g) |

| Reagents | Magnesium turnings, carbon tetrachloride, acyl chloride (e.g., 4-fluoro-3-methoxy-2-methylthiobenzoyl chloride) |

| Solvent | Methanol for enolate formation, toluene for acylation |

| Temperature | 60°C for enolate formation, 20°C for acylation |

| Reaction time | 0.5 hour for enolate, 18 hours for acylation |

| Yield | Not specified for methyl ester, but product isolated and characterized by NMR |

- This method demonstrates the versatility of the this compound enolate in further synthetic elaboration.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-cyclopropyl-3-oxopropionic acid methyl ester | N,N-dimethylformamide dimethylacetal, 75°C, 2-4h | 91 (crude) | Intermediate for further synthesis |

| 2 | Methyl 2-cyclopropanoyl acetate | Sodium methoxide, methanol, 10-20°C, overnight | 67.2 | Requires acidification workup |

| 3 | Meldrum’s acid, cyclopropyl carbonic acid chloride | Pyridine, dichloromethane, 0-20°C, reflux in methanol | 71.1 | Clean product after purification |

| 4 | Methyl 3-cyclopropyl-3-oxopropanoate | Hydrazine hydrate, acetic acid, 100°C overnight | Not target compound | Side reaction to pyrazolone |

| 5 | Methyl 3-cyclopropyl-3-oxopropanoate | Magnesium, carbon tetrachloride, acyl chloride, methanol/toluene | Not specified | For derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-(2-methylcyclopropyl)-3-oxopropanoic acid.

Reduction: 3-(2-methylcyclopropyl)-3-hydroxypropanoate.

Substitution: 3-(2-methylcyclopropyl)-3-aminopropanoate or 3-(2-methylcyclopropyl)-3-alkoxypropanoate.

Scientific Research Applications

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate, differing in substituents, ester groups, or ring systems:

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate

- Structure : Ethyl ester variant of the target compound.

- Key Differences: The ethyl group increases hydrophobicity and may alter metabolic stability compared to the methyl ester.

- Synthesis : Similar methods apply, but substitution of methyl iodide with ethyl halides would yield this derivative.

Methyl 3-cyclopropyl-3-oxopropanoate (CAS: 32249-35-7)

- Structure : Lacks the 2-methyl group on the cyclopropane ring.

- Key Differences : Reduced steric hindrance enhances reactivity in nucleophilic additions or cyclization reactions. Physical properties (e.g., boiling point, density) are identical to the 2-methyl derivative, suggesting similar volatility and solubility .

- Applications : Used as a precursor in synthesizing herbicides (e.g., isoxaflutole) and statins (e.g., pitavastatin) .

Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)

- Structure : Substitutes cyclopropyl with a 4-chlorophenyl group.

- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the keto position, favoring reactions like Michael additions.

Methyl 3-chloro-3-oxopropanoate (CAS: 37517-81-0)

- Structure : Chlorine replaces the cyclopropyl group.

- Key Differences: Highly reactive due to the electron-withdrawing chloro group, making it prone to hydrolysis or nucleophilic substitution.

Physical and Chemical Properties Comparison

Biological Activity

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, an ester compound, features a cyclopropyl group which contributes to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 184.24 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In a study examining various cyclopropyl-containing compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The compound's efficacy against fungi was also noted, suggesting its potential as a therapeutic agent in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or disrupt cellular processes. Additionally, the cyclopropyl moiety is known to participate in ring-opening reactions, leading to the formation of reactive intermediates that can affect protein function .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial properties of various cyclopropyl esters, including this compound. The results indicated that this compound had one of the highest inhibition rates against tested pathogens, highlighting its potential for further development in pharmaceutical applications .

- Synthesis and Biological Evaluation : In another study focusing on organic synthesis, researchers synthesized this compound and assessed its biological activity. The compound demonstrated promising results in inhibiting cancer cell lines, suggesting potential applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.